molecular formula C19H20N4O B1251678 (R)-3-((6-(1H-吲哚-5-基)嘧啶-3-基)氧基)奎宁环 CAS No. 855291-54-2

(R)-3-((6-(1H-吲哚-5-基)嘧啶-3-基)氧基)奎宁环

货号 B1251678
CAS 编号: 855291-54-2
分子量: 320.4 g/mol
InChI 键: LUKNJAQKVPBDSC-SFHVURJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to (R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine involves advanced techniques such as Rhodium(III)-catalyzed oxidative annulation, which allows for the efficient construction of highly functionalized quinolizidones and indolizidines through double C-H activation processes. These methodologies feature broad substrate scopes and good functional group tolerance, enabling the synthesis of diverse derivatives (Li et al., 2017).

科学研究应用

合成和化学性质

  1. 水氧化催化:一项研究表明,某些 Ru 络合物(可能与目标结构相关)可以催化水氧化,这意味着在能源和环境化学中具有潜在应用 (Zong & Thummel, 2005)

  2. 化学酶促过程开发:对 (R)-奎宁环-3-醇的研究(与目标化合物具有结构相似性)已导致实用化学酶促过程的开发。这表明在合成和药物化学应用中具有潜力 (Nomoto 等,2003)

  3. 新型杂环合成:已经报道了涉及吲哚和嘧啶环的新型杂环的合成,表明 (R)-3-((6-(1H-吲哚-5-基)嘧啶-3-基)氧基)奎宁环等化合物可能有助于创建具有潜在生物活性的新型杂环结构 (Boraei 等,2020)

  4. 氧化 C–H/C–H 交叉偶联:开发了一种以吲哚和恶唑为原料、以氧气为氧化剂的 Rh(III) 催化的氧化 C–H/C–H 交叉偶联方法。这项研究表明在有机合成和药物研究中具有潜在应用 (Wang & Lan, 2018)

生物和药物化学

  1. 5-HT3 受体亲和力:该化合物对 5-HT3 受体显示出高亲和力,表明在神经调节和治疗与血清素受体相关的疾病中具有潜在应用 (Clark 等,1993)

  2. 抗氧化活性:对结构相关的 1H-3-吲哚基衍生物的研究显示出显着的抗氧化活性,表明作为抗氧化剂具有潜在的治疗应用 (Aziz 等,2021)

  3. 抗菌活性:吲哚基取代化合物,包括与 (R)-3-((6-(1H-吲哚-5-基)嘧啶-3-基)氧基)奎宁环相关的化合物,已证明具有抗菌活性,使其成为开发新型抗菌剂的候选者 (Abou-Elmagd 等,2015)

  4. 在强心活性中的潜力:一些吲哚基二氢嘧啶酮类显示出正性肌力作用,表明相关化合物在强心药开发中的潜力 (Mertens 等,1990)

属性

IUPAC Name

5-[6-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]pyridazin-3-yl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-2-16-15(5-8-20-16)11-14(1)17-3-4-19(22-21-17)24-18-12-23-9-6-13(18)7-10-23/h1-5,8,11,13,18,20H,6-7,9-10,12H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKNJAQKVPBDSC-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine

CAS RN

855291-54-2
Record name ABT-107 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0855291542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-107 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXS38HR98H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Clc1ccc(OC2CN3CCC2CC3)nn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The product of Example 7A (200 mg, 0.8 mmol) was coupled with 5-indolylboronic acid (161 mg, 1 mmol) according to the procedure of Example 3A. The title product was purified by preparative HPLC (Gilson, column, Symmetry® C-8 7 μm, 40×100 mm. Eluting Solvent, MeCN/H2O (with 0.2% v. TFA) (v. 90/10 to 10/90 over 20 min.) Flow rate, 75 mL/min., uv, 250 nm) as solid (35 mg, yield, 14%). 1H NMR (300 MHz, CD3OD) δ 1.50–1.65 (m, 1H), 1.70–1.93 (m, 2H), 2.00–2.16 (m, 1H), 2.29–2.37 (m, 1H), 2.78–3.05 (m, 5H), 3.44–3.55 (m, 1H), 5.26–5.35 (m, 1H), 6.56 (dd, J=3.3, 1.1 Hz, 1H)), 7.25 (d, J=9.2 Hz, 1H), 7.31 (d, J=3.4 Hz, 1H), 7.51 (d, J=8.8 Hz, 1H), 7.73 (dd, J=8.5, 1.7 Hz, 1H), 8.08 (d, J=9.5 Hz, 1H), 8.14 (d, J=1.7 Hz, 1H) ppm. MS (DCl/NH3): m/z 321 (M+H)+.
Name
product
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
161 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。